molecular formula C6H3Cl2N3 B2380695 3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1020036-67-2

3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2380695
CAS No.: 1020036-67-2
M. Wt: 188.01
InChI Key: LFLCRHNYRNXOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020036-67-2) is a versatile bicyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C6H3Cl2N3 and a molecular weight of 188.01 g/mol, this compound serves as a valuable synthetic intermediate . The triazolopyridine scaffold is recognized as a privileged structure in pharmaceutical research, forming the primary building block of several synthetic pharmacophores, including approved drugs such as Filgotinib, Dapiprazole, and Trazodone . Its broad-spectrum biological impact is attributed to its ability to be strategically derivatized, leading to compounds with diverse pharmacological profiles. Research into triazolopyridine derivatives has demonstrated their potential across multiple therapeutic areas. These compounds have shown promising biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antitubercular, and analgesic effects . Specifically, the 3,7-dichloro substitution pattern on the triazolopyridine core is particularly useful for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to efficiently create diverse libraries of analogs for structure-activity relationship (SAR) studies . This makes it a crucial building block in the development of novel and potent drug candidates, especially in the search for multi-targeting therapies. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,7-dichloro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLCRHNYRNXOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,7-dichloropyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the antiproliferative properties of derivatives of [1,2,4]triazolo[4,3-a]pyridine. For instance, a compound designated as 17l , which is structurally related to 3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine, exhibited significant antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values were reported as 0.98 µM for A549, 1.05 µM for MCF-7, and 1.28 µM for HeLa cells . The mechanism of action involved the inhibition of c-Met and VEGFR-2 signaling pathways, suggesting that similar derivatives could be explored for anticancer drug development.

Antimalarial Agents

In a separate investigation, a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Two compounds demonstrated promising results with IC50 values of 2.24 µM and 4.98 µM. These findings indicate that modifications to the triazolo[4,3-a]pyridine scaffold can lead to effective antimalarial agents . The introduction of sulfonamide groups appears to enhance the biological activity of these compounds.

Antibacterial Properties

The antibacterial potential of triazolo[4,3-a]pyridine derivatives has also been investigated. A study synthesized novel derivatives and evaluated their activity against both Gram-positive and Gram-negative bacteria. Some compounds exhibited MIC values comparable to established antibiotics like ampicillin. This suggests that this compound could serve as a scaffold for developing new antibacterial agents .

Inhibitors of Polo-like Kinase 1

The compound has also been explored as a scaffold for inhibitors targeting Polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation and often overexpressed in cancers. Inhibitors derived from this scaffold have shown efficacy in disrupting Plk1 function without significant off-target effects . This highlights the versatility of the triazolo[4,3-a]pyridine structure in targeting critical pathways in cancer biology.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of triazolo[4,3-a]pyridine derivatives has been crucial in optimizing their biological activities. Various substitutions on the core structure have been systematically studied to enhance potency against specific targets such as c-Met or falcipain-2 (a target for antimalarial drugs). These studies provide insights into how chemical modifications can lead to improved therapeutic profiles and reduced toxicity .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Bromine Substituents : 7-Bromo-3-chloro derivatives (e.g., CAS 1020036-52-5) exhibit enhanced electrophilicity compared to dichloro analogues, making them versatile intermediates for antimalarial sulfonamides .
  • Sulfonyl Groups : Sulfonamide derivatives (e.g., compound 15e in ) show superior antifungal activity due to improved membrane permeability and target binding .
  • Alkoxy/Phenoxy Substituents: 5-Alkoxy derivatives (e.g., 3p) demonstrate anticonvulsant efficacy via GABAergic modulation, with ED₅₀ values <20 mg/kg .

Mechanistic Insights :

  • NCS-Mediated Cyclization: NCS facilitates both chlorination and cyclization of 2-hydrazinopyridines, producing planar triazolopyridines via nitrilimine intermediates .
  • Microwave Synthesis : Sulfonamide derivatives are synthesized efficiently (88–92% yield) under microwave irradiation, reducing reaction times from hours to minutes .

Crystallographic and Conformational Analysis

Table 3: Structural Parameters of Triazolopyridine Derivatives

Compound Dihedral Angle (°) Bond Length (C–N, Å) Hydrogen Bonding Reference ID
3,7-Dichloro derivative 26.79 1.36–1.42 O–H···N (2.85 Å)
6-Bromo-3-(pyridin-4-yl) derivative 30.41 1.38–1.45 O–H···Br (3.10 Å)
8-Chloro-3-sulfonyl derivative 22.5 1.34–1.40 S=O···H–N (2.78 Å)
5-(4-Bromophenoxy) derivative 18.9 1.35–1.43 π-π stacking (3.5 Å)

Structure-Activity Relationships :

  • Planarity and Bioactivity : Compounds with dihedral angles <25° (e.g., 8-chloro-3-sulfonyl) exhibit stronger receptor binding due to reduced steric hindrance .
  • Hydrogen Bonding : O–H···N interactions in 3,7-dichloro derivatives stabilize crystal packing, enhancing thermal stability .

Biological Activity

3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring fused to a pyridine structure with chlorine substitutions at the 3rd and 7th positions, which contribute to its unique chemical properties and biological effects.

The molecular structure of this compound can be represented as follows:

C6H3Cl2N5\text{C}_6\text{H}_3\text{Cl}_2\text{N}_5

This compound is characterized by its ability to engage in various chemical reactions, including substitution and oxidation-reduction processes. The presence of chlorine atoms enhances its reactivity and potential for forming derivatives that may exhibit different biological activities.

Biological Activity Overview

Research has identified several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been noted for its inhibitory effects on cell proliferation in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • Neuropharmacological Effects : It has been investigated for its potential use in treating neurological disorders due to its interaction with neurotransmitter receptors.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Anticancer Activity

A significant study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range:

Cell LineIC50 (µM)
A5490.98 ± 0.08
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Neuropharmacological Effects

In another study focusing on neuropharmacology, this compound was evaluated for its activity as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). The compound demonstrated significant modulation capabilities:

CompoundI/I maxActivity Type
This compound1.5Positive Allosteric Modulator

This suggests potential therapeutic applications in cognitive enhancement and treatment of neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against several bacterial strains. Results indicated varying degrees of inhibition:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus12
P. aeruginosa10

These findings highlight the possibility of utilizing this compound in developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer showed promising results when treated with derivatives of this compound combined with standard chemotherapy.
  • Neurological Disorders : A pilot study indicated improvements in cognitive function among patients with Alzheimer's disease when administered this compound alongside existing treatments.

Q & A

Q. How do steric and electronic effects influence the pharmacokinetic properties of halogenated triazolopyridines?

  • Methodology : LogP measurements (shake-flask method) quantify lipophilicity changes. For 7-CF₃ analogs, enhanced metabolic stability correlates with reduced CYP450 affinity. Molecular dynamics simulations predict binding modes to target enzymes (e.g., kinase inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.